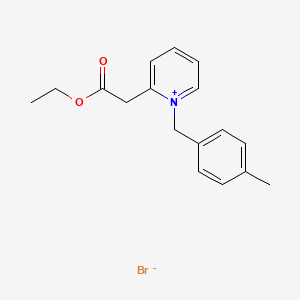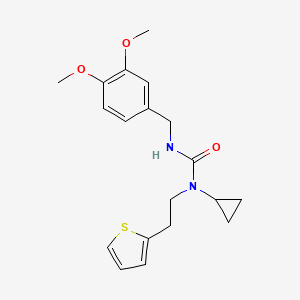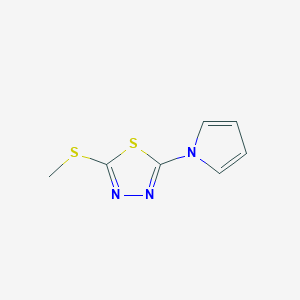
(2R)-2-Methyloxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R)-2-Methyloxirane-2-carboxylic acid” is a chemical compound with the CAS Number: 162251-75-4 . Its IUPAC name is (2R)-2-methyl-2-oxiranecarboxylic acid . The molecular weight of this compound is 102.09 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6)/t4-/m1/s1 . This code provides a specific description of the molecular structure of the compound.Applications De Recherche Scientifique
Chemoenzymatic Synthesis Applications
A study by Fujino and Sugai (2008) demonstrates the chemoenzymatic approach to synthesizing enantiomerically pure esters and their application in the formal total synthesis of taurospongin A. This process involves key steps like carbon-chain elongation and selective hydrolysis, showcasing the compound's utility in creating complex molecular architectures (Fujino & Sugai, 2008).
Asymmetric Catalysis
Research on the asymmetric cyclization of propylene chlorohydrins catalyzed by optically active cobalt complexes points to methods for synthesizing optically active methyloxirane, underlining the role of (2R)-2-Methyloxirane-2-carboxylic acid derivatives in achieving high optical purities in synthetic chemistry (Takeichi, Ishimori, & Tsuruta, 1979).
Biotransformations for Synthesis
Wang et al. (2005) explored biotransformations of oxiranecarbonitriles, yielding insights into the enzymatic production of enantiomerically pure oxiranecarboxamides. This study illustrates the application of this compound derivatives in microbial whole-cell catalysis for synthesizing chiral molecules with pharmaceutical potential (Wang, Deng, Wang, & Zheng, 2005).
Renin Inhibitors and Pharmaceutical Applications
Thaisrivongs et al. (1987) discuss the synthesis of angiotensinogen transition-state analogues containing novel carboxylic acid derivatives, highlighting the therapeutic implications of this compound in the development of potent inhibitors of human plasma renin, which are crucial for hypertension treatment (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Oxidation Studies
Miyata, Hata, and Kubokawa (1977) investigated the oxidation of 2-methyloxirane, demonstrating its adsorption and transformation on ZnO, which is relevant for understanding the chemical behavior and potential applications of this compound in catalytic oxidation processes (Miyata, Hata, & Kubokawa, 1977).
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-2-methyloxirane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEUSVYSDPXJAP-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162251-75-4 |
Source


|
| Record name | (2R)-2-methyloxirane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818749.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide](/img/structure/B2818750.png)
![3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid](/img/structure/B2818751.png)
![5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-benzyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2818752.png)




![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)



![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)
